molecular formula C11H10INO B11837232 3-Iodo-5,7-dimethylquinolin-4(1H)-one

3-Iodo-5,7-dimethylquinolin-4(1H)-one

Cat. No.: B11837232
M. Wt: 299.11 g/mol
InChI Key: CODRURDZEUJEMF-UHFFFAOYSA-N
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Description

3-Iodo-5,7-dimethylquinolin-4(1H)-one is a synthetically valuable iodinated quinolinone derivative designed for research and development. The quinoline nucleus is a privileged scaffold in medicinal chemistry, present in a wide range of biologically active synthetic compounds and natural alkaloids . This specific compound features an iodine atom at the C3 position, a key site for further functionalization to create diverse molecular libraries for drug discovery . Iodo-quinoline derivatives have recently been identified as promising scaffolds for the development of novel antimicrobial agents. Research indicates that such compounds show activity against pathogens like Staphylococcus epidermidis and Candida parapsilosis , and can impact microbial adhesion, the initial stage of biofilm development . The structural motif of the 4-quinolone is recognized as a central backbone in multiple pharmaceuticals and natural products due to its broad spectrum of bioactivities . The iodine atom on this versatile core facilitates further chemical transformations via metal-catalyzed cross-coupling reactions, allowing researchers to efficiently build more complex molecules for structure-activity relationship (SAR) studies. This product is intended for chemical synthesis and research purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10INO

Molecular Weight

299.11 g/mol

IUPAC Name

3-iodo-5,7-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10INO/c1-6-3-7(2)10-9(4-6)13-5-8(12)11(10)14/h3-5H,1-2H3,(H,13,14)

InChI Key

CODRURDZEUJEMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC=C(C2=O)I)C

Origin of Product

United States

Significance of the Quinolinone Heterocyclic Scaffold in Modern Organic Chemistry

The quinoline (B57606) and its oxidized form, quinolinone, represent a class of nitrogen-containing heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This designation stems from their recurring presence in a vast number of both natural and synthetic molecules that exhibit a wide array of pharmacological activities. researchgate.netpharmaerudition.org The rigid bicyclic structure of the quinolinone core provides a robust framework for the spatial orientation of functional groups, enabling precise interactions with various biological targets. orientjchem.org

Derivatives of this scaffold have demonstrated significant potential, with activities including anticancer, antibacterial, anti-inflammatory, and antiviral effects. nih.govresearchgate.netorientjchem.org Consequently, the quinolinone nucleus is a perpetual and multipurpose tool for researchers aiming to design novel therapeutic agents. nih.govresearchgate.net Its structural versatility and proven track record in bioactive compounds make it a cornerstone of many drug discovery programs. orientjchem.org

Rationale for Investigating Highly Substituted Quinolinones

While the unsubstituted quinolinone core is a valuable starting point, its true potential is unlocked through the strategic addition of various substituents. The process of functionalizing the scaffold allows chemists to systematically modulate the molecule's physicochemical and pharmacokinetic properties. orientjchem.org Introducing different functional groups can profoundly influence the biological activity of the resulting compound. brieflands.com

The investigation of highly substituted quinolinones is driven by the ability to fine-tune key molecular attributes to optimize performance for a specific biological application. This targeted modification is a foundational strategy in modern drug design.

Table 1: Impact of Substitution on Molecular Properties This table is interactive and can be sorted by clicking the headers.

Property Modulated Rationale for Modification Potential Outcome
Lipophilicity Affects the molecule's ability to cross biological membranes. Enhanced cell permeability and absorption.
Electronic Effects Influences non-covalent interactions (e.g., hydrogen bonding, π-stacking) with target proteins or enzymes. Increased binding affinity and potency.
Steric Profile Dictates the molecule's size and shape, affecting its fit within a biological target's binding site. Improved selectivity for the target and reduced off-target effects.

| Metabolic Stability | Can block sites on the molecule that are susceptible to metabolic breakdown by enzymes in the body. | Increased biological half-life and duration of action. |

Spectroscopic and Crystallographic Characterization of 3 Iodo 5,7 Dimethylquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectral Analysis and Proton Environment Mapping

The ¹H NMR spectrum would provide crucial information about the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. For 3-Iodo-5,7-dimethylquinolin-4(1H)-one, one would expect to observe distinct signals for the aromatic protons on the quinolinone ring, the methyl group protons, and the N-H proton. The chemical shifts would be influenced by the electron-withdrawing effect of the iodine atom and the carbonyl group, as well as the electron-donating nature of the methyl groups.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Data not available Data not available Data not available Data not available C2-H
Data not available Data not available Data not available Data not available C6-H
Data not available Data not available Data not available Data not available C8-H
Data not available Data not available Data not available Data not available C5-CH₃
Data not available Data not available Data not available Data not available C7-CH₃

¹³C NMR Spectral Analysis and Carbon Framework Confirmation

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their respective chemical environments. The spectrum would show distinct signals for the carbonyl carbon, the carbon atom bearing the iodine, the aromatic carbons, and the methyl carbons. The chemical shifts of the carbons in the quinolinone ring would provide insight into the electronic effects of the substituents.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ, ppm) Assignment
Data not available C2
Data not available C3
Data not available C4
Data not available C4a
Data not available C5
Data not available C6
Data not available C7
Data not available C8
Data not available C8a
Data not available C5-CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and piecing together the molecular framework.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characteristic Vibrational Modes of the Quinolinone Ring

The IR and Raman spectra would display characteristic absorption bands for the quinolinone ring system. Key vibrational modes would include the C=O stretching of the ketone group, C=C stretching vibrations of the aromatic ring, and C-N stretching vibrations. The N-H stretching vibration would also be a prominent feature.

Hypothetical IR/Raman Data Table

Wavenumber (cm⁻¹) Intensity Vibrational Mode
Data not available Data not available N-H stretch
Data not available Data not available Aromatic C-H stretch
Data not available Data not available Aliphatic C-H stretch
Data not available Data not available C=O stretch
Data not available Data not available Aromatic C=C stretch
Data not available Data not available C-N stretch

Identification of Iodine and Methyl Group Influences

The presence of the iodine atom and the methyl groups would influence the vibrational spectra. The C-I stretching vibration would be expected at low wavenumbers. The methyl groups would exhibit characteristic C-H stretching and bending vibrations. The positions of these bands and any shifts in the quinolinone ring vibrations would provide insight into the electronic and steric effects of these substituents on the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, with a chemical formula of C₁₁H₁₀INO, the theoretical exact mass can be calculated.

Based on the monoisotopic masses of the constituent elements (C=12.000000, H=1.007825, I=126.904473, N=14.003074, O=15.994915), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. The high accuracy of HRMS allows for the confident confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. For instance, studies on related diiodoquinolinyl esters have successfully utilized HRMS to confirm their chemical structures. mdpi.com

Hypothetical HRMS Data for this compound

Ion Calculated m/z Observed m/z Difference (ppm)
[M+H]⁺ 299.9834 299.9831 -1.0

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, several fragmentation pathways can be predicted based on the known fragmentation of quinolone and iodo-aromatic compounds.

Key expected fragmentation patterns would include:

Loss of Iodine: A prominent fragmentation pathway would likely involve the cleavage of the C-I bond, resulting in the loss of an iodine radical (I•) or a neutral iodine molecule (I₂), leading to a significant peak at m/z corresponding to the [M-I]⁺ fragment.

Loss of Methyl Groups: The fragmentation of the methyl groups from the quinolinone ring could occur, leading to peaks corresponding to [M-CH₃]⁺ and [M-2CH₃]⁺.

Ring Cleavage: Cleavage of the quinolinone ring system itself can lead to a variety of smaller fragment ions, providing further structural information.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the molecular structure, bond lengths, bond angles, and intermolecular interactions of this compound.

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a crystal structure for the specific title compound is not available, data from related structures, such as 2-iodo-3-(4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one, can provide insights into what might be expected. nih.gov For instance, the crystal system, space group, and unit cell dimensions would be determined.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.8
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 970

The refined crystal structure would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. These parameters are crucial for understanding the molecular geometry and bonding characteristics. For example, the C-I bond length would be a key parameter to determine, as well as the geometry of the quinolinone ring system. The planarity of the bicyclic system and the orientation of the iodo and methyl substituents would be defined by the torsional angles.

Hypothetical Selected Bond Lengths and Angles for this compound

Bond/Angle Length (Å) / Angle (°)
C3-I 2.10
C4=O 1.24
C5-CH₃ 1.51
C7-CH₃ 1.50
C2-C3-C4 120.5
I-C3-C2 119.8

The analysis of the crystal structure also reveals how the molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that hold them together. For this compound, one would expect to observe various non-covalent interactions, such as:

Hydrogen Bonding: The N-H group of the quinolinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded chains or dimers.

Halogen Bonding: The iodine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The aromatic rings of the quinolinone system can engage in π-π stacking interactions, further stabilizing the crystal packing.

Understanding these interactions is crucial for predicting the physical properties of the solid material. For example, the presence of strong intermolecular hydrogen bonds would be expected to result in a higher melting point.

Advanced X-ray Spectroscopic Techniques

Advanced X-ray methods are indispensable for a thorough understanding of the structural and electronic properties of crystalline materials at an atomic level.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a molecule. libretexts.org The technique is divided into two main regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS experiments can be tuned to the absorption edges of specific elements, such as the iodine K-edge or L-edge, and the nitrogen K-edge. The XANES region, which includes the absorption edge and features up to ~50 eV beyond it, provides critical information about the oxidation state and coordination chemistry of the absorbing atom. youtube.com For instance, the position of the iodine K-edge is sensitive to its formal valence state. nih.govuhi.ac.uk Analysis of the iodine XANES spectrum would confirm its covalent attachment to the quinolinone ring system.

The EXAFS region, extending several hundred eV past the edge, contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. This information can be analyzed to determine the identity, number, and distance of surrounding atoms. ru.nl In the case of the target molecule, EXAFS analysis at the iodine edge would yield a precise measurement of the C-I bond length. researchgate.net Similarly, probing the nitrogen K-edge would offer insights into the electronic environment of the heterocyclic ring. chalcogen.ro

Table 1: Representative XAS Data for an Iodinated Aromatic Compound This table presents hypothetical data to illustrate the type of information obtainable from an XAS experiment on this compound.

Absorbing Atom (Edge)Edge Energy (keV)Derived InformationHypothetical Value
Iodine (K-edge)~33.17Oxidation State-1 (covalent)
Iodine (K-edge)-First Shell C-I Bond Distance (Å)2.05 ± 0.02
Nitrogen (K-edge)~0.40Electronic transitions (π* and σ*)Features corresponding to N-C and N-H bonding

Powder X-ray Diffraction (PXRD) is a fundamental and non-destructive technique for the characterization of crystalline solids. creative-biostructure.com It provides a unique "fingerprint" for each crystalline phase, making it the primary method for identifying polymorphism—the ability of a compound to exist in two or more different crystal structures. researchgate.net Different polymorphs of a drug substance can exhibit significant variations in physical properties, including solubility, stability, and bioavailability, making polymorphic control essential in the pharmaceutical industry. nih.gov

For this compound, different crystallization conditions could potentially lead to various polymorphic forms, each with a distinct PXRD pattern. nih.gov By comparing the experimental diffraction pattern of a sample to reference patterns, one can identify the specific crystal form present and assess its purity. creative-biostructure.comnih.gov

Furthermore, variable-temperature PXRD (VT-PXRD) is employed to study solid-state phase transitions. americanpharmaceuticalreview.com By collecting diffraction patterns while heating or cooling the sample, it is possible to monitor changes in the crystal structure and identify the temperatures at which transformations between different polymorphs occur. rigaku.com This is crucial for determining the thermodynamic stability of different forms and for understanding how processing conditions like heating or drying might affect the final solid form of the compound. malvernpanalytical.comamericanpharmaceuticalreview.com

Table 2: Illustrative Powder X-ray Diffraction Peaks for Two Hypothetical Polymorphs of this compound This interactive table displays hypothetical diffraction data for two distinct crystalline forms (Form I and Form II), showcasing how PXRD can differentiate between them.

Select Polymorph:

2θ (°)d-spacing (Å)Relative Intensity (%)

Terahertz Spectroscopy for Low-Frequency Vibrational Dynamics in Molecular Crystals

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1–10 THz, or ~3–333 cm⁻¹), is a powerful technique for investigating low-frequency vibrational modes in molecular crystals. rsc.org These low-energy vibrations correspond to collective motions of molecules within the crystal lattice, such as intermolecular stretching, shearing, and torsional (librational) modes, which are governed by non-covalent interactions like hydrogen bonds and van der Waals forces. nih.gov

Unlike mid-infrared spectroscopy, which primarily probes intramolecular vibrations, THz spectroscopy is exquisitely sensitive to the long-range order and packing of molecules in the solid state. yale.edu This makes it an ideal tool for distinguishing between polymorphs, which often present nearly identical intramolecular spectra but have distinct intermolecular vibrational signatures due to their different crystal packing arrangements. yale.edumdpi.com

For this compound, THz spectroscopy would reveal a series of absorption bands corresponding to its lattice phonon modes. The frequencies and intensities of these bands would be characteristic of a specific polymorphic form. Comparing the THz spectra of different batches could rapidly identify polymorphic impurities or confirm batch-to-batch consistency.

Table 3: Representative Low-Frequency Vibrational Modes for Hypothetical Polymorphs of this compound This table presents plausible THz absorption peaks for two different polymorphs, illustrating the technique's sensitivity to crystal packing.

Form IForm IIPlausible Assignment
Frequency (cm⁻¹)Frequency (THz)Frequency (cm⁻¹)Frequency (THz)
351.05421.26Lattice Phonon Mode (Translational)
581.74651.95Librational Mode (Rocking)
752.25--Intermolecular H-bond stretch (N-H···O)
--882.64Lattice Phonon Mode (Shear)

Computational and Theoretical Investigations of 3 Iodo 5,7 Dimethylquinolin 4 1h One

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

No published DFT studies were found for 3-Iodo-5,7-dimethylquinolin-4(1H)-one. Therefore, specific data on its optimized molecular geometry, conformational analysis, Frontier Molecular Orbital energies (HOMO-LUMO gap), predicted spectroscopic parameters (NMR chemical shifts, vibrational frequencies), electron density distribution, and Molecular Electrostatic Potential (MESP) are not available. General principles of DFT could be applied to hypothesize its properties, but this would be purely speculative without specific calculations. scirp.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Similarly, there are no specific MD simulation studies for this compound in the accessible literature. Information regarding its conformational flexibility and the energy barriers associated with the rotation of its substituent groups has not been computationally determined or published.

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no publicly available computational or theoretical investigations specifically focused on the chemical compound This compound that address the detailed topics requested in the provided outline.

The search for information on "this compound" included targeted queries for:

Solvation Effects and Solvent-Molecule Interactions

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Symmetry-Adapted Perturbation Theory (SAPT)

Non-Covalent Interaction (NCI) Plot Analysis

Hydrogen Bonding Networks

Halogen Bonding Interactions

While general studies on substituted quinolines and the computational analysis of other iodine-containing organic molecules exist, none of these sources provide the specific data required to generate a scientifically accurate and thorough article for this compound according to the strict outline provided.

Therefore, it is not possible to generate the requested article without fabricating data, which would violate the core principles of scientific accuracy. The required detailed research findings and data tables for this specific compound are not present in the current body of scientific literature.

Reactivity Descriptors and Reaction Pathway Predictions

Computational studies utilizing Density Functional Theory (DFT) and other quantum chemical methods provide significant insights into the reactivity of quinolin-4(1H)-one derivatives. While specific studies on this compound are not extensively available in the current literature, analysis of the core quinolin-4(1H)-one scaffold and related substituted analogs allows for the prediction of its chemical behavior.

Reactivity descriptors derived from the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the molecule's susceptibility to electrophilic and nucleophilic attack. For the parent quinolin-4(1H)-one, the distribution of HOMO and LUMO densities indicates that electrophilic attacks are likely to occur at positions with high HOMO density, while nucleophilic attacks are favored at sites with high LUMO density. The introduction of an iodine atom at the C3 position, along with methyl groups at C5 and C7, is expected to modulate the electronic properties of the quinolinone ring. The electron-withdrawing nature of the iodine atom can influence the electrophilicity of the molecule.

Global reactivity descriptors are often calculated to provide a quantitative measure of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronic Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge.

Interactive Data Table: Calculated Reactivity Descriptors for a Model Quinolinone System

DescriptorValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
Energy Gap (ΔE)4.4
Chemical Hardness (η)2.2
Electronic Chemical Potential (μ)-4.0
Electrophilicity Index (ω)3.64

Note: The data in this table is representative of a model quinolinone system and is intended for illustrative purposes. Actual values for this compound would require specific computational analysis.

Predictions of reaction pathways for this compound can be inferred from its structural features. The presence of the iodo group at the C3 position makes it a potential site for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at this position, highlighting the synthetic utility of this compound as an intermediate. Furthermore, the quinolinone scaffold itself can undergo various transformations, including N-alkylation and reactions at the carbonyl group.

Advanced Quantum Chemical Methods for Excited State Properties

The study of the excited state properties of molecules like this compound is crucial for understanding their photophysical and photochemical behavior, which is relevant for applications in areas such as materials science and photodynamic therapy. Advanced quantum chemical methods are indispensable tools for elucidating these properties.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of organic molecules. By simulating the UV-Vis spectrum, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations can help in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of heterocyclic compounds containing carbonyl groups.

For a more accurate description of excited states, especially in cases where charge-transfer or multi-reference character is significant, more sophisticated methods may be employed. These include:

Complete Active Space Self-Consistent Field (CASSCF): This method is particularly useful for studying systems with strong static correlation, providing a good description of the electronic structure of excited states.

Multireference Configuration Interaction (MRCI): Building upon a CASSCF reference, MRCI includes dynamic electron correlation, offering a highly accurate description of both ground and excited states.

Equation-of-Motion Coupled-Cluster (EOM-CC): This family of methods provides a robust and accurate framework for calculating excited state energies and properties.

These advanced computational techniques can be used to investigate various excited-state phenomena, including fluorescence, phosphorescence, and intersystem crossing. For this compound, the presence of the heavy iodine atom could potentially enhance spin-orbit coupling, which would facilitate intersystem crossing from the singlet excited state to the triplet excited state. This "heavy-atom effect" is a key consideration in the design of photosensitizers for applications such as photodynamic therapy.

Computational modeling of the excited state potential energy surfaces can also provide insights into the photochemical reaction pathways and the stability of the molecule upon photoexcitation. This is particularly important for predicting the photostability of the compound, which is a critical parameter for its practical applications.

Coordination Chemistry of 3 Iodo 5,7 Dimethylquinolin 4 1h One As a Ligand

Ligand Design Principles for Quinolinone Derivatives

The design of ligands is a crucial aspect of coordination chemistry, as the structure of the ligand dictates the geometry, stability, and properties of the resulting metal complex. For quinolinone derivatives, including 3-iodo-5,7-dimethylquinolin-4(1H)-one, several key principles guide their design as effective ligands.

Potential Binding Sites (Nitrogen, Oxygen, Iodine)

The this compound molecule possesses multiple potential donor atoms that can coordinate with a metal ion. The primary binding sites are the heterocyclic nitrogen atom of the quinoline (B57606) ring and the exocyclic carbonyl oxygen atom at the 4-position. These nitrogen and oxygen atoms are established coordination sites in a multitude of quinoline and quinolinone-based ligands. mdpi.comscirp.org

The iodine atom at the 3-position is also a potential, albeit weaker, coordination site. Halogen atoms can act as ligands, particularly for soft metal ions. fiveable.me However, the coordination of iodine in such organic frameworks is less common compared to the more traditional nitrogen and oxygen donors. The methyl groups at the 5 and 7 positions are not typically involved in coordination but can influence the steric and electronic properties of the ligand.

Chelation Capabilities of the Quinolinone Moiety

A significant feature of quinolinone derivatives as ligands is their ability to act as chelating agents. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. In the case of this compound, the nitrogen atom of the quinoline ring and the carbonyl oxygen atom are suitably positioned to form a stable five- or six-membered chelate ring upon coordination to a metal ion. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. Quinolone antibiotics, which share the 4-oxo moiety, frequently coordinate to metal ions in a bidentate manner through one of the oxygen atoms of a deprotonated carboxylic group and the ring carbonyl oxygen atom. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinolinone-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized to determine their structure and properties.

Coordination with Transition Metals

Quinoline and its derivatives are known to form stable complexes with a wide range of transition metals. iaea.orgresearchgate.net It is therefore expected that this compound would coordinate with various transition metal ions such as copper(II), nickel(II), cobalt(II), zinc(II), and others. nih.govrsc.org The synthesis of such complexes is generally achieved by mixing a solution of the ligand with a solution of the metal salt, often with gentle heating to facilitate the reaction. nih.gov The choice of solvent and reaction conditions can influence the nature of the final product.

Stoichiometry and Coordination Numbers

The stoichiometry of metal-ligand complexes refers to the ratio in which the metal and ligand are present in the complex. For quinolinone-based ligands, common stoichiometries include 1:1 and 1:2 (metal:ligand). scirp.orgnih.govnih.gov The coordination number, which is the number of donor atoms directly attached to the central metal ion, is determined by the stoichiometry, the denticity of the ligand, and the presence of other coordinating species such as solvent molecules or counter-ions.

For a bidentate ligand like this compound, a 1:1 complex could lead to a coordination number of 2, but more commonly, other ligands (e.g., water, chloride) will also coordinate to satisfy the preferred coordination geometry of the metal ion, leading to higher coordination numbers. A 1:2 complex could result in a coordination number of 4 (tetrahedral or square planar) or, with the inclusion of other ligands, a coordination number of 6 (octahedral). rsc.orgtandfonline.com For instance, zinc(II) often forms tetrahedral complexes, while copper(II) can adopt square planar or distorted octahedral geometries. rsc.orgtandfonline.com

Table 1: Common Stoichiometries and Resulting Geometries for Bidentate Quinolinone-Type Ligands
Metal:Ligand RatioTypical Coordination NumberCommon GeometriesExample Metal Ions
1:14Tetrahedral, Square PlanarZn(II), Cu(II), Pd(II)
1:24Tetrahedral, Square PlanarZn(II), Ni(II), Cu(II)
1:26OctahedralCo(II), Ni(II), Mn(II), Fe(III)
1:36OctahedralFe(III), Al(III)

Structural Characterization of Metal-Quinolinone Complexes

The structural elucidation of newly synthesized metal complexes is essential to understand their chemical and physical properties. A variety of spectroscopic and analytical techniques are employed for this purpose.

Infrared (IR) spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the C=O (carbonyl) and C=N groups in the quinolinone ligand are expected to shift, typically to lower wavenumbers, indicating their involvement in bonding with the metal center. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide valuable information about the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to identify the binding sites. acs.org

Electronic or UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. These spectra can help in determining the coordination geometry of the metal ion. scirp.org For instance, the d-d transitions of transition metal complexes are sensitive to the ligand field, which is influenced by the coordination environment.

Table 2: Spectroscopic and Analytical Techniques for Characterization
TechniqueInformation Obtained
Infrared (IR) SpectroscopyIdentification of functional groups involved in coordination (e.g., C=O, C=N shifts).
Nuclear Magnetic Resonance (NMR)Elucidation of the solution-state structure of diamagnetic complexes by observing changes in chemical shifts.
UV-Visible (UV-Vis) SpectroscopyInformation on electronic transitions and coordination geometry of the metal ion.
Single-Crystal X-ray DiffractionPrecise determination of solid-state structure, including bond lengths, bond angles, and coordination geometry.
Elemental AnalysisDetermination of the empirical formula and stoichiometry of the complex.
Molar Conductance MeasurementsIndicates the electrolytic or non-electrolytic nature of the complex in solution.

Single Crystal X-ray Crystallography of Coordination Compounds

No single crystal X-ray diffraction data for coordination compounds of this compound has been found in the public domain. Such studies would be crucial to definitively determine the coordination modes of the ligand, the geometry of the resulting metal complexes, and the nature of any intermolecular interactions in the solid state.

Spectroscopic Signatures of Complexation (e.g., shifts in IR, UV-Vis)

Without experimental data, a discussion of the spectroscopic shifts upon complexation is purely hypothetical. It would be anticipated that coordination to a metal center through the carbonyl oxygen and/or the quinoline nitrogen would lead to noticeable shifts in the vibrational frequencies of the C=O and C=N bonds in the infrared (IR) spectrum. Similarly, changes in the electronic environment upon complexation would likely be reflected in the ultraviolet-visible (UV-Vis) absorption spectrum of the ligand.

Electronic and Geometric Aspects of Metal-Ligand Interactions

Crystal Field and Ligand Field Theories

The application of Crystal Field Theory (CFT) and Ligand Field Theory (LFT) to complexes of this compound would depend on the nature of the metal ion and the geometry of the coordination sphere. These theories provide a framework for understanding the splitting of the d-orbitals of the metal ion in the presence of the ligand field, which in turn influences the electronic spectra, magnetic properties, and stability of the complex. However, without knowledge of the specific complexes formed, any such analysis would be unfounded.

Orbital Interactions and Bonding Analysis

A detailed analysis of the orbital interactions and bonding would require computational studies, such as Density Functional Theory (DFT) calculations, on specific metal complexes of this compound. These studies could provide insights into the nature of the metal-ligand bond, including the contributions of sigma-donation and pi-backbonding, and help to rationalize the observed geometric and electronic properties. No such computational studies have been reported.

Supramolecular Assemblies and Coordination Polymers Utilizing this compound

The potential for this compound to act as a building block for supramolecular assemblies and coordination polymers is an intriguing prospect. The presence of the iodo substituent could potentially lead to halogen bonding interactions, which, in concert with coordination bonds, could direct the formation of extended one-, two-, or three-dimensional networks. However, there is currently no literature to support the use of this specific ligand in the construction of such materials.

Molecular Interactions of 3 Iodo 5,7 Dimethylquinolin 4 1h One with Biological Systems: Mechanistic Investigations

Elucidation of Molecular Recognition and Binding Events with Biomolecules

Molecular recognition is fundamental to understanding a compound's biological effects. It involves the specific binding of a ligand (in this case, 3-Iodo-5,7-dimethylquinolin-4(1H)-one) to a biological macromolecule, such as a protein or nucleic acid. These interactions are governed by various non-covalent forces, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Mechanisms of Protein-Ligand Interactions

The interaction of small molecules with proteins is a cornerstone of pharmacology. Quinolone derivatives have been shown to interact with a variety of proteins. The specific binding mode and affinity are determined by the three-dimensional structures of both the ligand and the protein's binding site. Computational methods like molecular docking and molecular dynamics simulations are often employed to predict and analyze these interactions, identifying key amino acid residues involved in binding. Experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural data of the protein-ligand complex.

DNA Intercalation and Groove Binding Mechanisms

The planar aromatic ring system of the quinolone core suggests a potential for interaction with DNA. Two primary modes of non-covalent DNA binding for small molecules are intercalation and groove binding. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. Groove binding, on the other hand, involves the fitting of a molecule into the minor or major groove of the DNA. The specific mode of interaction depends on the molecule's size, shape, and charge. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly used to study these interactions.

Investigation of Enzymatic Inhibition Mechanisms

Many therapeutic agents exert their effects by inhibiting the activity of specific enzymes. For quinolone-type compounds, key targets have been identified, particularly in the context of antibacterial activity.

Targeting of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics are renowned for their inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.netnih.govnih.govnih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. researchgate.netnih.gov Quinolones trap these enzymes in a complex with cleaved DNA, leading to the accumulation of double-strand breaks and ultimately cell death. researchgate.netnih.gov The specific affinity for either DNA gyrase or topoisomerase IV can vary between different quinolone derivatives and bacterial species. nih.govnih.gov

Inhibition of Kinases and Other Enzyme Families

Beyond topoisomerases, the quinoline (B57606) scaffold has been explored for its potential to inhibit other enzyme families, such as kinases. nih.govnih.gov Protein kinases play crucial roles in cellular signaling, and their dysregulation is implicated in diseases like cancer. nih.gov The ability of a compound to inhibit a specific kinase is typically assessed through in vitro enzyme assays. Other enzymes, such as monoamine oxidase, have also been investigated as potential targets for quinolinone derivatives. nih.gov

Modulation of Intracellular Signaling Pathways and Cellular Processes

Mechanisms of Cell Cycle Progression Alteration

While direct studies on this compound are not extensively available, the broader class of quinolinone and naphthoquinone derivatives has been shown to influence cell cycle progression. For instance, certain 1,4-naphthoquinone (B94277) derivatives have been observed to induce cell cycle arrest, particularly at the G2/M phase. nih.gov This arrest is often a precursor to apoptosis and is a key mechanism for the anti-proliferative activity of many anti-cancer agents. nih.gov Luteolin, a flavonoid, has also been shown to perturb cell cycle progression at the sub-G1 and G1 phases in MCF-7 cells. nih.gov The induction of cell cycle arrest can be an indicator of significant DNA damage within the cell.

Molecular Pathways of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The induction of apoptosis is a hallmark of many chemotherapeutic agents. For related compounds, such as certain 1,4-naphthoquinone derivatives, an increase in the number of apoptotic cells has been observed, which correlates with the generation of reactive oxygen species (ROS). nih.gov The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. In studies of luteolin, it was found to enhance the expression of death receptors like DR5, activating the extrinsic pathway. nih.gov It also induced the collapse of the mitochondrial membrane potential and the release of cytochrome c, key events in the intrinsic pathway. nih.gov Both pathways converge on the activation of a cascade of caspases, which are proteases that execute the apoptotic program. nih.gov The activation of caspase-8 and caspase-9 (initiator caspases for the extrinsic and intrinsic pathways, respectively) leads to the activation of executioner caspases like caspase-3, ultimately resulting in the cleavage of cellular proteins and cell death. nih.gov

Computational Approaches to Molecular Docking and Dynamics

Computational methods are invaluable tools for predicting and analyzing the molecular interactions of compounds like this compound with their biological targets. These in silico techniques provide insights that can guide further experimental studies.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.gov This method is instrumental in understanding the binding mode and affinity of a compound within the active site of a protein. For various quinoline derivatives, docking studies have been performed to investigate their interactions with targets such as the epidermal growth factor receptor (EGFR) kinase. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. For example, docking studies of certain quinoline derivatives with EGFR kinase (PDB ID: 6V6O) have shown the formation of hydrogen bonds with specific amino acid residues like Cys-797 and Tyr-801. nih.gov

Illustrative Docking Results for a Quinoline Derivative with a Protein Target

Parameter Value
Protein Target Epidermal Growth Factor Receptor (EGFR)
PDB ID 6V6O
Docking Score (kcal/mol) -8.5
Interacting Residues Cys-797, Tyr-801, Met-793
Types of Interactions Hydrogen bonds, Hydrophobic interactions

Note: This table is for illustrative purposes and represents typical data obtained for related quinoline compounds, not specifically for this compound.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govresearchgate.net These simulations can assess the stability of the ligand-protein complex and characterize the flexibility of both the ligand and the protein's binding site. researchgate.netmdpi.com MD simulations of quinoline derivatives complexed with various enzymes have been used to analyze conformational stability, residue flexibility, and the network of hydrogen bonds. nih.govresearchgate.net Parameters such as the root mean square deviation (RMSD) of the protein and ligand, and the root mean square fluctuation (RMSF) of individual residues, are calculated to evaluate the stability and dynamics of the complex. nih.govresearchgate.net

Illustrative Molecular Dynamics Simulation Parameters for a Quinoline-Protein Complex

Simulation Parameter Description Typical Value/Observation
Simulation Time Total duration of the simulation 100 ns
Protein RMSD Root Mean Square Deviation of the protein backbone atoms Stable trajectory after an initial equilibration period
Ligand RMSD Root Mean Square Deviation of the ligand atoms Remains stable within the binding pocket
Key Residue RMSF Root Mean Square Fluctuation of amino acid residues in the binding site Low fluctuations, indicating stable interactions

Note: This table is for illustrative purposes and represents typical data obtained for related quinoline compounds, not specifically for this compound.

Computational methods can also be used to predict the binding affinity of a ligand for its target. Techniques like Prime/MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are employed to calculate the free energy of binding for a ligand-protein complex. nih.gov This provides a quantitative estimate of the binding strength. These calculations take into account various energetic contributions, including van der Waals forces, electrostatic interactions, and solvation energies.

Impact of Iodine and Methyl Substituents on Binding Specificity and Potency

The nature and position of substituents on the quinolinone scaffold play a crucial role in determining the compound's biological activity. This is the central concept of structure-activity relationship (SAR) studies.

The presence of an iodine atom, a halogen, can significantly influence the compound's properties. Iodinated derivatives are often stable and can exhibit increased lipophilicity, which may enhance molecular absorption and cell permeability. nih.gov In some quinazolinone series, the introduction of an iodine atom has been a strategy to develop potent antitumor agents. nih.gov Quantitative structure-activity relationship (QSAR) studies on various heterocyclic compounds have shown that electron-withdrawing groups, like halogens, can be favorable for biological activity. nih.gov For instance, in a series of pyrimido-isoquinolin-quinones, chloro and bromo substituents were found to increase antibacterial activity. mdpi.com

Methyl groups, being electron-donating, can also modulate the electronic and steric properties of the molecule. nih.gov The position of methyl groups can influence the binding affinity and selectivity for a particular receptor. In some instances, methylation of a heterocyclic moiety has been shown to lead to a loss of affinity for certain receptors while potentially increasing selectivity for others. researchgate.net QSAR studies have indicated that the presence of methyl groups at certain positions can either slightly decrease or have a nuanced effect on biological activity, depending on the specific molecular context and the target protein. nih.gov For example, in one study on quinolinone-based thiosemicarbazones, methyl substitutions at positions 6 and 8 slightly decreased the biological activity. nih.gov

The combination of the bulky, lipophilic iodine atom at the 3-position and the two methyl groups at the 5- and 7-positions of the quinolin-4(1H)-one core would create a unique electronic and steric profile, which would in turn dictate its specific interactions with biological targets and ultimately its potency and specificity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Iodo-5,7-dimethylquinolin-4(1H)-one, and how can reaction yields be maximized?

  • Methodology :

  • Step 1 : Start with a pre-functionalized quinolin-4(1H)-one scaffold. Introduce iodine at position 3 via electrophilic iodination using iodine monochloride (ICl) in acetic acid under controlled temperatures (60–80°C) .
  • Step 2 : Optimize methyl group incorporation at positions 5 and 7 using dimethylamine or methyl halides in the presence of a palladium catalyst (e.g., Pd(OAc)₂) .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 45–70%, depending on solvent polarity and reaction time .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include bond angles (e.g., C–I bond length ~2.09 Å) and torsional angles for quinoline ring planarity .
  • Spectroscopic analysis : Confirm substituent positions via 1H^1H-NMR (e.g., methyl protons at δ 2.3–2.6 ppm) and 13C^{13}C-NMR (carbonyl C=O at ~180 ppm) .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Hazard classification : Classify as Acute Toxicity Category 4 (oral/dermal/inhalation) per EU-GHS/CLP guidelines. Use PPE (gloves, goggles) and work in a fume hood .
  • First-aid : In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Maintain SDS documentation for emergency reference .

Advanced Research Questions

Q. How can substituent effects (iodine/methyl groups) influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Mechanistic studies : Perform Suzuki-Miyaura coupling using 3-iodo as the reactive site. Compare catalytic efficiency of Pd(0) vs. Pd(II) systems.
  • Data analysis : Track reaction kinetics via UV-Vis spectroscopy. Methyl groups at 5/7 positions sterically hinder coupling at position 3, reducing yields by ~20% compared to unsubstituted analogs .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodology :

  • Case example : If 1H^1H-NMR suggests non-equivalent methyl protons but XRD shows symmetrical positioning, consider dynamic effects (e.g., ring puckering) at room temperature. Use variable-temperature NMR to confirm .
  • Validation : Overlay experimental XRD data (ORTEP-3 GUI) with DFT-calculated structures to identify discrepancies in bond lengths or angles .

Q. How does this compound compare to analogs in biological activity screens (e.g., SIRT1 inhibition)?

  • Methodology :

  • In vitro assays : Test against SIRT1 enzyme using fluorogenic substrates (e.g., MHY2251 as a reference inhibitor). IC₅₀ values can be derived from dose-response curves .
  • Structure-activity relationship (SAR) : The iodine atom enhances electrophilicity, improving binding affinity by 1.5-fold compared to non-iodinated derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.